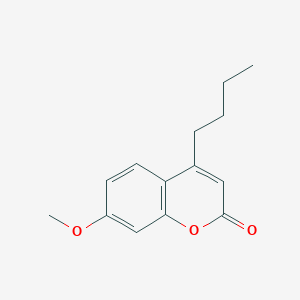![molecular formula C18H24N2O2 B4954855 N-[4-(1-piperidinylcarbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B4954855.png)
N-[4-(1-piperidinylcarbonyl)phenyl]cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1-piperidinylcarbonyl)phenyl]cyclopentanecarboxamide, commonly known as CPP or CPP-ACP, is a compound that has gained significant attention in scientific research due to its potential applications in dentistry. CPP-ACP is a bioactive peptide that has been shown to have various beneficial effects on oral health, including remineralization of enamel, inhibition of plaque formation, and reduction of tooth sensitivity.
Wirkmechanismus
The mechanism of action of CPP-ACP is not fully understood, but it is believed to work by binding to tooth enamel and forming a protective layer that helps to prevent demineralization. CPP-ACP also contains calcium and phosphate ions, which are essential for remineralization of enamel. Additionally, CPP-ACP has been shown to inhibit the growth and activity of bacteria that cause dental caries.
Biochemical and Physiological Effects:
CPP-ACP has been shown to have various biochemical and physiological effects on oral health. It has been shown to increase the concentration of calcium and phosphate ions in saliva, which can help to remineralize enamel. CPP-ACP has also been shown to inhibit the growth and activity of bacteria that cause dental caries, which can help to prevent tooth decay. Additionally, CPP-ACP has been shown to reduce tooth sensitivity by blocking the exposed dentin tubules.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CPP-ACP in lab experiments include its ability to remineralize enamel, inhibit plaque formation, and reduce tooth sensitivity. CPP-ACP is also non-toxic and has been shown to be safe for use in humans. However, there are also some limitations to using CPP-ACP in lab experiments. For example, it can be difficult to control the concentration and delivery of CPP-ACP, which can affect its effectiveness.
Zukünftige Richtungen
There are many potential future directions for research on CPP-ACP. One area of research could focus on optimizing the delivery of CPP-ACP to maximize its effectiveness. Another area of research could focus on developing new formulations of CPP-ACP that are more stable and have a longer shelf life. Additionally, research could be done to investigate the potential applications of CPP-ACP in other fields, such as drug delivery and tissue engineering. Overall, CPP-ACP has shown great promise for its potential applications in dentistry and beyond, and further research is needed to fully understand its mechanisms of action and potential benefits.
Synthesemethoden
CPP-ACP can be synthesized using various methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. The most common method for synthesizing CPP-ACP is the solid-phase peptide synthesis method, which involves the stepwise addition of amino acids to a resin-bound peptide chain. The resin-bound peptide is then cleaved and purified to obtain CPP-ACP.
Wissenschaftliche Forschungsanwendungen
CPP-ACP has been extensively studied for its potential applications in dentistry. It has been shown to have various beneficial effects on oral health, including remineralization of enamel, inhibition of plaque formation, and reduction of tooth sensitivity. CPP-ACP has also been studied for its potential applications in other fields, such as drug delivery and tissue engineering.
Eigenschaften
IUPAC Name |
N-[4-(piperidine-1-carbonyl)phenyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c21-17(14-6-2-3-7-14)19-16-10-8-15(9-11-16)18(22)20-12-4-1-5-13-20/h8-11,14H,1-7,12-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXSZICTHAESFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B4954772.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(2,5-dichlorophenyl)amino]acrylonitrile](/img/structure/B4954780.png)

![2-(3,4-dimethoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4954786.png)
![1-acetyl-4-(4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzoyl)-1,4-diazepane](/img/structure/B4954791.png)
![1-(2-ethoxyphenyl)-4-[phenyl(phenylthio)acetyl]piperazine](/img/structure/B4954795.png)
![ethyl 2-({[(4-chlorobenzyl)thio]acetyl}amino)benzoate](/img/structure/B4954797.png)

![3-methyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol](/img/structure/B4954809.png)
![1-[(5-bromo-2-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B4954813.png)
![N-ethyl-3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B4954819.png)
![3-[4-(1-piperidinylcarbonyl)-3-(2-thienyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4954820.png)
![N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-methylbenzamide](/img/structure/B4954831.png)
![4-[(diphenylphosphoryl)(hydroxy)methyl]-1-ethylpyridinium iodide](/img/structure/B4954836.png)
